

Confirming the identity of Ethyl 3-(2-cyanophenoxy)propanoate using spectroscopic techniques

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Compound of Interest

Compound Name: Ethyl 3-(2-cyanophenoxy)propanoate

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Spectroscopic Identification of Ethyl 3-(2-cyanophenoxy)propanoate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for confirming the identity of **Ethyl 3-(2-cyanophenoxy)propanoate**, a molecule of interest in synthetic chemistry. By presenting predicted and experimental data alongside detailed protocols, this document serves as a practical resource for researchers engaged in the characterization of complex organic molecules.

Comparison with a Structural Isomer: Ethyl 3-(4-cyanophenoxy)propanoate

To provide a robust framework for identification, we compare the expected spectroscopic data of **Ethyl 3-(2-cyanophenoxy)propanoate** with its structural isomer, Ethyl 3-(4-cyanophenoxy)propanoate. The difference in the substitution pattern on the aromatic ring

(ortho- vs. para-) gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and key FT-IR vibrational frequencies for **Ethyl 3-(2-cyanophenoxy)propanoate** and its para-substituted isomer. Mass spectrometry data is also included to aid in the confirmation of the molecular weight and fragmentation patterns.

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Assignment	Ethyl 3-(2-cyanophenoxy)propanoate	Ethyl 3-(4-cyanophenoxy)propanoate
Ethyl $-\text{CH}_3$	~ 1.25 ppm (t, 3H)	~ 1.25 ppm (t, 3H)
Ethyl $-\text{CH}_2-$	~ 4.15 ppm (q, 2H)	~ 4.15 ppm (q, 2H)
$-\text{CH}_2-\text{CO}$	~ 2.80 ppm (t, 2H)	~ 2.80 ppm (t, 2H)
$-\text{O}-\text{CH}_2-$	~ 4.30 ppm (t, 2H)	~ 4.25 ppm (t, 2H)
Aromatic H	~ 7.55 - 7.65 ppm (m, 2H)	~ 7.60 ppm (d, 2H)
Aromatic H	~ 6.95 - 7.05 ppm (m, 2H)	~ 6.95 ppm (d, 2H)

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Assignment	Ethyl 3-(2-cyanophenoxy)propanoate	Ethyl 3-(4-cyanophenoxy)propanoate
Ethyl -CH ₃	~14.2 ppm	~14.2 ppm
Ethyl -CH ₂ -	~60.9 ppm	~60.9 ppm
-CH ₂ -CO	~34.5 ppm	~34.5 ppm
-O-CH ₂ -	~65.0 ppm	~65.5 ppm
C-CN	~103 ppm	~105 ppm
CN	~116 ppm	~119 ppm
Aromatic C-O	~160 ppm	~162 ppm
Other Aromatic C	~115, 122, 134, 135 ppm	~115, 134 ppm
C=O	~172.0 ppm	~172.0 ppm

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group	Ethyl 3-(2-cyanophenoxy)propanoate	Ethyl 3-(4-cyanophenoxy)propanoate
C≡N stretch	~2225-2235	~2220-2230
C=O stretch (ester)	~1730-1740	~1730-1740
C-O stretch (ester)	~1250 and 1100	~1250 and 1100
Aromatic C-H bend	~750 (ortho-disubstituted)	~830 (para-disubstituted)
Aromatic C=C stretch	~1600, 1500	~1600, 1500

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Parameter	Ethyl 3-(2-cyanophenoxy)propanoate & Ethyl 3-(4-cyanophenoxy)propanoate
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
[M] ⁺ (m/z)	219
Key Fragments (m/z)	174 ([M-OC ₂ H ₅] ⁺), 146 ([M-COOC ₂ H ₅] ⁺), 120 ([C ₇ H ₄ NO] ⁺), 92 ([C ₆ H ₄ O] ⁺)

Experimental Protocols

To experimentally verify the identity of a synthesized batch of **Ethyl 3-(2-cyanophenoxy)propanoate**, the following spectroscopic analyses should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz NMR spectrometer.
 - Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz NMR spectrometer.
 - Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm. A longer acquisition time and a higher number of scans (typically 1024 or more) will be necessary to obtain a good spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

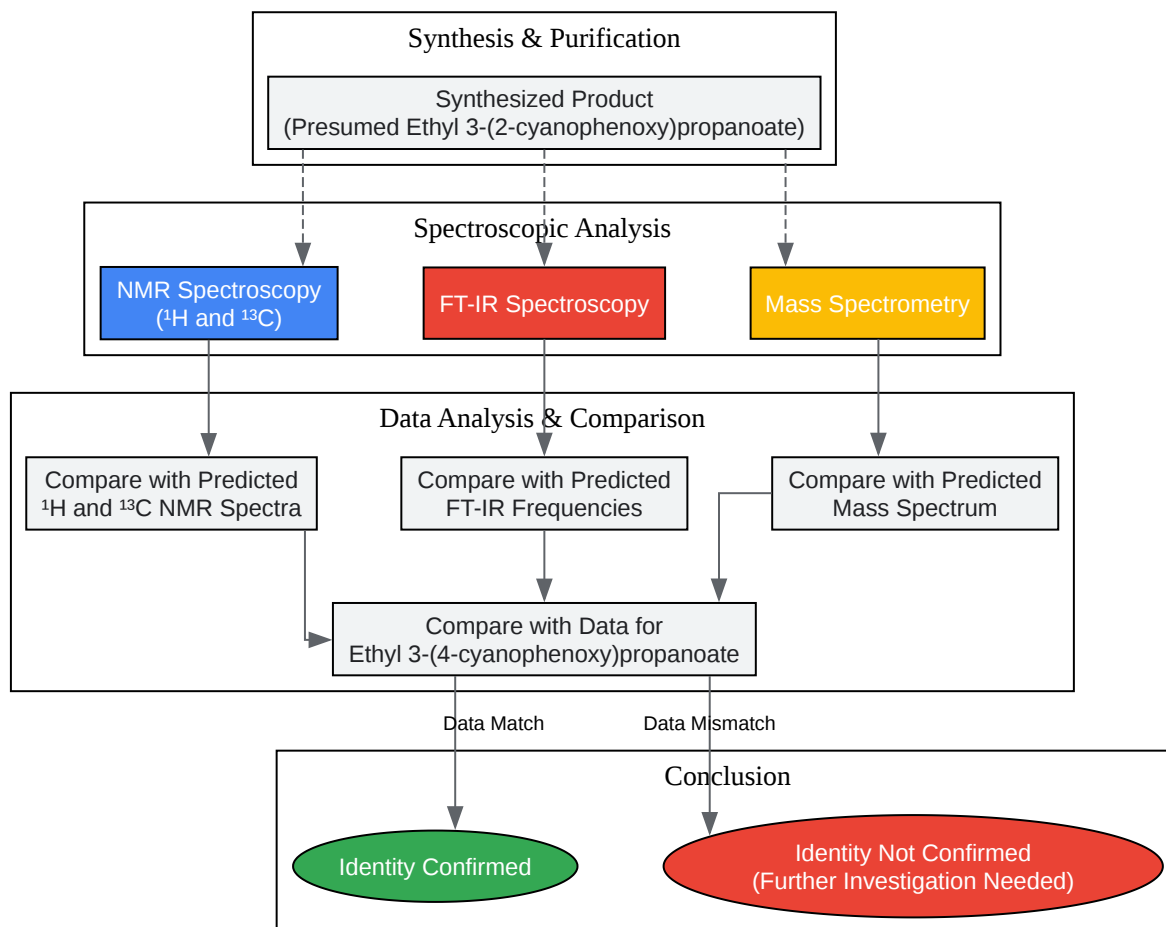
- Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition:
 - Instrument: FT-IR spectrometer.
 - Parameters: Record the spectrum from 4000 to 400 cm^{-1} . Perform a background scan with the clean plates before running the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

Workflow for Compound Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of **Ethyl 3-(2-cyanophenoxy)propanoate** using the described spectroscopic techniques.



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